
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- is an organic compound with the molecular formula C18H16N2 It is a derivative of butanedinitrile, where the hydrogen atoms at the 2 and 3 positions are replaced by methyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- typically involves the reaction of 2,3-dimethyl-2,3-diphenylbutane with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitrile groups. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
On an industrial scale, the production of Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor, where the reactants are passed over a catalyst bed at elevated temperatures. The continuous flow process allows for higher yields and better control over the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2,3-dimethyl-2,3-diphenylbutanedioic acid.
Reduction: Formation of 2,3-dimethyl-2,3-diphenylbutanediamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- involves its interaction with specific molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures. The phenyl groups can also participate in π-π interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-: Similar in structure but with different substituents at the 2 and 3 positions.
2,3-Dimethylsuccinonitrile: A simpler analog with only methyl groups at the 2 and 3 positions.
Uniqueness
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- is unique due to the presence of both methyl and phenyl groups, which impart distinct chemical and physical properties. The phenyl groups enhance its stability and potential for π-π interactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
34508-75-3 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
2,3-dimethyl-2,3-diphenylbutanedinitrile |
InChI |
InChI=1S/C18H16N2/c1-17(13-19,15-9-5-3-6-10-15)18(2,14-20)16-11-7-4-8-12-16/h3-12H,1-2H3 |
Clave InChI |
CSTGLJBADQREHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)(C1=CC=CC=C1)C(C)(C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


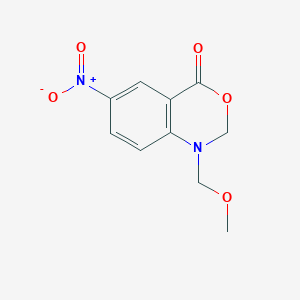
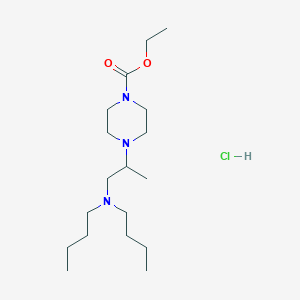
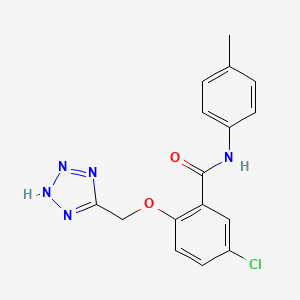

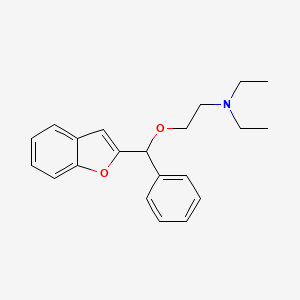
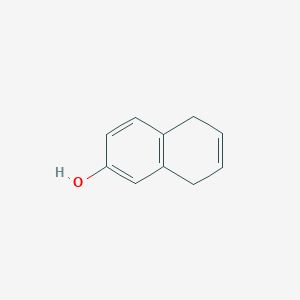
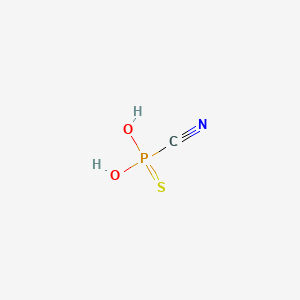
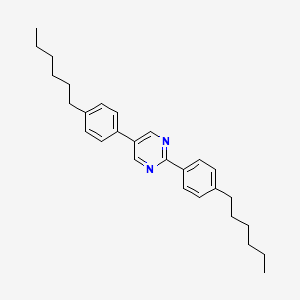
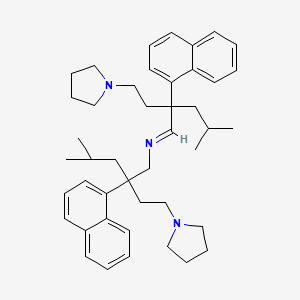
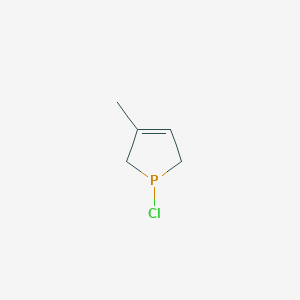
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)

![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)

